![molecular formula C17H26N2S B3853302 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine
Overview
Description
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. PET is a thiomorpholine derivative that has a piperidine ring and a phenylethyl group attached to it. In
Scientific Research Applications
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been studied for its potential applications in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine exerts its pharmacological effects by binding to specific receptors in the body. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has also been shown to interact with other receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to have a range of biochemical and physiological effects. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has several advantages for use in lab experiments. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine is relatively easy to synthesize and has a high purity. 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine is also stable under a range of conditions, making it suitable for use in various experimental settings. However, 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine. One area of research is the development of 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine, which could lead to the development of new treatments for neurodegenerative diseases. Finally, research could focus on the use of 4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine in combination with other drugs or therapies to enhance its therapeutic effects.
properties
IUPAC Name |
4-[1-(2-phenylethyl)piperidin-4-yl]thiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-2-4-16(5-3-1)6-9-18-10-7-17(8-11-18)19-12-14-20-15-13-19/h1-5,17H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGXWXLYSLRED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Phenylethyl)-4-piperidinyl]thiomorpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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